2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
Description
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone is a phenothiazine derivative characterized by a partially hydrogenated tricyclic phenothiazine core and a 2-chloroethanone substituent. The compound is synthesized via the reaction of phenothiazine with chloroacetyl chloride in dry benzene under controlled conditions, followed by purification using column chromatography and recrystallization from ethanol . The hydrogenation of the 4a,10a-positions reduces aromaticity, altering the compound’s electronic properties and conformational flexibility compared to non-hydrogenated phenothiazines. This structural modification is significant in medicinal chemistry, as phenothiazine derivatives are widely explored for their antipsychotic, antimicrobial, and antitumor activities.
Properties
IUPAC Name |
1-(4a,10a-dihydrophenothiazin-10-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,10,12H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWFQSVXOXKRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3C=CC=CC3S2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone typically involves the chlorination of 1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Ammonia, thiols, alkoxides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thioethers, ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for psychiatric and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone is not well-documented. based on its structural similarity to other phenothiazines, it may interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound could modulate signaling pathways involved in neurotransmission, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The chloroethanone group in the target compound is electron-withdrawing, reducing basicity and increasing electrophilicity at the carbonyl carbon. This contrasts with the dimethylamino group in CAS 518-61-6, which is electron-donating and enhances nucleophilicity . Piperazinyl-hydroxyethyl derivatives (e.g., CAS 29573-89-5) introduce a basic nitrogen, enabling salt formation (e.g., dihydrochloride) for enhanced aqueous solubility .
- Ring Conformation: The 4a,10a-dihydro moiety in the target compound reduces ring puckering (see Cremer-Pople parameters in ), leading to a flatter conformation compared to fully aromatic phenothiazines . This may influence binding to biological targets like dopamine receptors.
Biological Activity
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone, a compound belonging to the phenothiazine class, is recognized for its potential biological activities. This compound is primarily investigated for its applications in pharmaceuticals and its role as an intermediate in the synthesis of more complex derivatives. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C14H12ClNOS
- Molecular Weight : 277.77 g/mol
- CAS Number : 701920-71-0
Structural Characteristics
The compound features a chlorinated phenothiazine structure, which is significant for its reactivity and biological interactions. The presence of the chlorine atom may influence its pharmacological properties compared to non-chlorinated analogs.
The precise mechanism of action for this compound is not extensively documented. However, based on structural similarities with other phenothiazines, it is hypothesized that the compound may interact with various neurotransmitter receptors (such as dopamine and serotonin receptors) and enzymes involved in neurotransmission and cell signaling pathways. This interaction could modulate processes related to anxiety, mood regulation, and other neuropsychiatric conditions .
Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of phenothiazines exhibit antimicrobial properties. The specific activity of this compound in this context remains to be fully elucidated but indicates a promising avenue for further exploration .
- Anticancer Properties : Some studies have indicated that phenothiazine derivatives can inhibit cancer cell proliferation. The anticancer potential of this specific compound has not been thoroughly investigated but warrants attention due to the structural characteristics common in other active phenothiazines .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various phenothiazine derivatives found that certain modifications led to enhanced anxiolytic effects in animal models. While this compound was not the primary focus, it was included in a broader evaluation of structure-activity relationships within the phenothiazine class .
Study 2: Molecular Docking Analysis
Molecular docking studies have been performed to predict the binding affinity of phenothiazine derivatives to various biological targets. These studies suggest that modifications at the 2-position (as seen in this compound) may enhance binding to receptors involved in anxiety modulation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Chlorpromazine | Antipsychotic | Well-studied; known for dopamine receptor antagonism. |
| Promethazine | Antihistamine | Exhibits antiemetic properties; similar structure. |
| Thioridazine | Antipsychotic | Shares structural features; used in schizophrenia treatment. |
The unique chlorinated structure of this compound may confer distinct biological activities compared to these established compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation of phenothiazine derivatives using 2-chloroacetyl chloride in dichloromethane (DCM) with a catalytic base (e.g., NaOH) at 0–5°C . Alternatively, nucleophilic substitution on pre-acylated phenothiazine intermediates may be employed. Key variables include temperature control to avoid over-chlorination and solvent selection (e.g., DCM or toluene) to stabilize reactive intermediates .
- Data Contradictions : Evidence from similar compounds (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) suggests that excess chlorinating agents (e.g., SOCl₂) may lead to by-products like 2,2-dichloro derivatives, necessitating precise stoichiometric ratios .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR can confirm the phenothiazine core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the ethanone moiety (carbonyl carbon at ~200 ppm). Mass spectrometry (EI-MS) should show molecular ion peaks matching the molecular weight (e.g., m/z ~310 for C₁₄H₉Cl₂NOS) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can resolve positional disorder in the phenothiazine ring, a common challenge due to its non-planar conformation .
Q. What are the key reactivity patterns of the chloroethanone group in this compound?
- Methodology : The α-chlorinated ketone undergoes nucleophilic substitution (e.g., with amines or thiols) and reduction (e.g., using NaBH₄ to yield 2-chloroethanol derivatives). Comparative studies with non-chlorinated analogs (e.g., 1-phenothiazin-10-yl-ethanone) show enhanced electrophilicity at the α-carbon due to the electron-withdrawing Cl .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved, and what factors influence stereochemical outcomes?
- Methodology : Biocatalytic reduction using ketoreductases (e.g., from Acinetobacter sp.) can yield enantiomerically pure alcohols. Optimize reaction pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) to enhance enzyme activity and stereoselectivity (>99% ee) . Computational docking studies (e.g., AutoDock) may predict enzyme-substrate interactions to guide mutagenesis for improved selectivity.
Q. What strategies resolve contradictions in crystallographic data for phenothiazine-based compounds?
- Methodology : Use SHELXD for phase determination and SHELXE for density modification in cases of twinning or poor diffraction. For example, the 4a,10a-dihydro-phenothiazine moiety may exhibit pseudosymmetry, requiring high-resolution data (≤1.0 Å) and restraints on bond lengths/angles during refinement .
Q. How do substituent effects on the phenothiazine ring influence the compound’s electronic properties and bioactivity?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and HOMO-LUMO gaps. Compare with experimental cyclic voltammetry data to correlate redox potential with biological activity (e.g., antimicrobial efficacy). Substituents at the 2-position (e.g., CF₃ groups) may enhance lipophilicity and membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?
- Methodology : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates. Use DoE (Design of Experiments) to optimize parameters like temperature, solvent volume, and catalyst loading. For example, excessive heating during acylation can degrade the phenothiazine core, requiring strict thermal control (<40°C) .
Methodological Notes
- Synthetic Optimization : Cross-reference kinetic data from analogous compounds (e.g., 2-chloro-1-(6-chloronaphthalen-1-yl)-ethanone) to predict side reactions and adjust conditions .
- Data Validation : Always corroborate spectroscopic findings with crystallographic data to address ambiguities in structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
